molecular formula C12H9BF3KO2 B13473752 Potassium trifluoro(6-(methoxycarbonyl)naphthalen-2-yl)borate

Potassium trifluoro(6-(methoxycarbonyl)naphthalen-2-yl)borate

Cat. No.: B13473752
M. Wt: 292.10 g/mol
InChI Key: LBBQXXWXSHCZMG-UHFFFAOYSA-N
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Description

Potassium trifluoro[6-(methoxycarbonyl)naphthalen-2-yl]boranuide is a chemical compound with the molecular formula C11H9BF3KO. It is a potassium salt of a trifluoroborate ester, which is known for its stability and reactivity in various chemical reactions. This compound is particularly notable for its applications in organic synthesis, especially in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[6-(methoxycarbonyl)naphthalen-2-yl]boranuide typically involves the reaction of 6-(methoxycarbonyl)naphthalene-2-boronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction conditions often include:

    Solvent: Commonly used solvents include methanol or ethanol.

    Temperature: The reaction is usually carried out at room temperature.

    Reaction Time: The reaction typically takes several hours to complete.

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro[6-(methoxycarbonyl)naphthalen-2-yl]boranuide follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To accommodate the increased volume of reactants.

    Automated systems: For precise control of reaction conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[6-(methoxycarbonyl)naphthalen-2-yl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: It can be reduced to form boranes.

    Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions include:

    Boronic Acids: Formed through oxidation.

    Boranes: Formed through reduction.

    Substituted Borates: Formed through substitution reactions.

Scientific Research Applications

Potassium trifluoro[6-(methoxycarbonyl)naphthalen-2-yl]boranuide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which potassium trifluoro[6-(methoxycarbonyl)naphthalen-2-yl]boranuide exerts its effects involves the transfer of the trifluoroborate group to a palladium catalyst in cross-coupling reactions. The molecular targets and pathways involved include:

    Palladium Catalysts: The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds.

    Transmetalation: The trifluoroborate group is transferred from the boron atom to the palladium atom, enabling the coupling reaction.

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoro(naphthalen-2-yl)boranuide: Similar structure but lacks the methoxycarbonyl group.

    Potassium trifluoro(phenyl)boranuide: Contains a phenyl group instead of a naphthyl group.

    Potassium trifluoro(4-methoxyphenyl)boranuide: Contains a methoxy group on the phenyl ring.

Uniqueness

Potassium trifluoro[6-(methoxycarbonyl)naphthalen-2-yl]boranuide is unique due to the presence of the methoxycarbonyl group, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules.

Properties

Molecular Formula

C12H9BF3KO2

Molecular Weight

292.10 g/mol

IUPAC Name

potassium;trifluoro-(6-methoxycarbonylnaphthalen-2-yl)boranuide

InChI

InChI=1S/C12H9BF3O2.K/c1-18-12(17)10-3-2-9-7-11(13(14,15)16)5-4-8(9)6-10;/h2-7H,1H3;/q-1;+1

InChI Key

LBBQXXWXSHCZMG-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

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